

# Application Notes & Protocols: Spectrophotometric Determination of Metoclopramide Dihydrochloride in Formulations

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Compound of Interest				
Compound Name:	Metoclopramide Dihydrochloride			
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#### Introduction

Metoclopramide dihydrochloride is a widely used antiemetic and prokinetic agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure quality control and therapeutic efficacy. Spectrophotometry offers a simple, costeffective, and rapid approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of metoclopramide dihydrochloride in various pharmaceutical dosage forms. The methods described herein are based on direct UV spectrophotometry and colorimetric techniques involving diazotization and coupling reactions.

### **Principle**

The quantitative determination of **metoclopramide dihydrochloride** can be achieved through two primary spectrophotometric approaches:

• Direct UV Spectrophotometry: This method relies on the inherent ultraviolet absorbance of the metoclopramide molecule. The drug exhibits maximum absorbance at a specific



wavelength in a suitable solvent, and the absorbance is directly proportional to the concentration.[1][2]

 Visible Spectrophotometry (Colorimetric Methods): These methods involve a chemical reaction to produce a colored product with a characteristic absorbance in the visible region. A common approach is the diazotization of the primary aromatic amine group of metoclopramide, followed by a coupling reaction with a chromogenic agent to form a stable, colored azo dye.[3][4][5] Another method involves the formation of a Schiff's base.[4][6]

# Experimental Protocols Method A: Direct UV Spectrophotometry

This protocol is suitable for the analysis of **metoclopramide dihydrochloride** in bulk and injectable dosage forms where interference from excipients is minimal.[1][2]

- 1. Instrumentation:
- UV-Visible Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Solvent: 0.1 M Hydrochloric Acid (HCl). Prepare by diluting concentrated HCl with distilled water.
- **Metoclopramide Dihydrochloride** Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **metoclopramide dihydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1 M HCl.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with 0.1 M HCl to obtain concentrations in the range of 5-30



μg/mL.[1]

#### 3. Sample Preparation:

- Injectable Formulations: Dilute the injectable formulation with 0.1 M HCl to obtain a final concentration within the linearity range (e.g., 20 μg/mL).[1]
- Tablet Formulations: Weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of metoclopramide and transfer it to a 100 mL volumetric flask. Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with 0.1 M HCl, mix well, and filter. Further dilute the filtrate with 0.1 M HCl to obtain a concentration within the calibration range.
- 4. Spectrophotometric Measurement:
- Set the spectrophotometer to scan the UV region from 400 nm to 200 nm.
- Use 0.1 M HCl as a blank.
- Determine the wavelength of maximum absorbance (λmax) for the metoclopramide standard solution. The reported λmax is typically around 270-272 nm.[1][7]
- Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of metoclopramide in the sample solution from the calibration curve.

# Method B: Visible Spectrophotometry (Diazotization and Coupling Reaction)

This method is applicable to various formulations, including tablets, syrups, and drops, as the colorimetric reaction enhances specificity.[5]



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- UV-Visible Spectrophotometer
- Glass cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- Ice bath
- 2. Reagents and Solutions:
- Hydrochloric Acid (0.2 M): Prepare by appropriate dilution of concentrated HCl with distilled water.
- Sodium Nitrite (0.04 M): Dissolve the required amount of sodium nitrite in distilled water.
   Prepare fresh daily.
- Coupling Agent (e.g., 2,5-diphenyl-2,4-dihydro-pyrazol-3-one DPP, 0.014 M): Dissolve the required amount of DPP in a suitable solvent.[4]
- Alkaline Medium (e.g., KCl-NaOH buffer solution, pH ≈ 11.2): Prepare according to standard buffer preparation procedures.[4]
- **Metoclopramide Dihydrochloride** Standard Stock Solution (e.g., 1 x 10<sup>-2</sup> M): Prepare by dissolving an accurately weighed amount of the reference standard in distilled water.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to fall within the Beer's law range (e.g., 1.35-40.4 μg/mL for the DPP method).[4]
- 3. Sample Preparation:



- Tablet Formulations: Weigh and powder ten tablets. Weigh a portion of the powder equivalent to 50 mg of metoclopramide, dissolve it in 50 mL of distilled water, shake well, and filter. Dilute the filtrate to a known volume with distilled water. Further dilute an aliquot of this solution to obtain a concentration within the working range.[4]
- Injectable/Syrup Formulations: Dilute an accurately measured volume of the liquid formulation with distilled water to obtain a concentration within the working range.
- 4. Experimental Procedure:
- In a 25 mL volumetric flask placed in an ice bath, add an aliquot of the sample or standard solution.
- Add 3.5 mL of 0.2 M HCl and 2.5 mL of 0.04 M NaNO<sub>2</sub>. Mix well and allow to stand for a few minutes for diazotization to complete.[4]
- Add 5.0 mL of 0.014 M DPP solution.[4]
- Add 7.0 mL of KCI-NaOH buffer (pH ≈ 11.2) and dilute to the mark with distilled water.[4]
- Mix the solution well and allow it to stand for 10 minutes for color development.
- Measure the absorbance of the resulting colored solution at the λmax (e.g., 426 nm for the DPP method) against a reagent blank prepared in the same manner without the drug.[4]
- Construct a calibration curve and determine the concentration of the drug in the sample.

#### **Data Presentation**

The performance of the spectrophotometric methods for the determination of **metoclopramide dihydrochloride** is summarized in the tables below.

Table 1: Method Validation Parameters for Direct UV Spectrophotometry



Parameter	Reported Value	Reference
Solvent	0.1 M HCI	[1]
λтах	270 nm	[1]
Linearity Range	5 - 30 μg/mL	[1]
Correlation Coefficient (R²)	0.9998	[1]
Limit of Detection (LOD)	0.34 μg/mL	[1]
Limit of Quantitation (LOQ)	1.031 μg/mL	[1]
Recovery	100.27% - 101.77%	[1]

Table 2: Method Validation Parameters for Visible Spectrophotometry (Diazotization & Coupling)

Parameter	Method A (DPP)	Method B (HBD)	Method C (Eosin Y)	Reference
λтах	426 nm	386 nm	543 nm	[4]
Linearity Range	1.35 - 40.37 μg/mL	1.01 - 5.05 μg/mL	1.01 - 10.09 μg/mL	[4]
Molar Absorptivity (L mol <sup>-1</sup> cm <sup>-1</sup> )	1.51 x 10 <sup>4</sup>	2.10 x 10 <sup>4</sup>	3.34 x 10 <sup>4</sup>	[4]

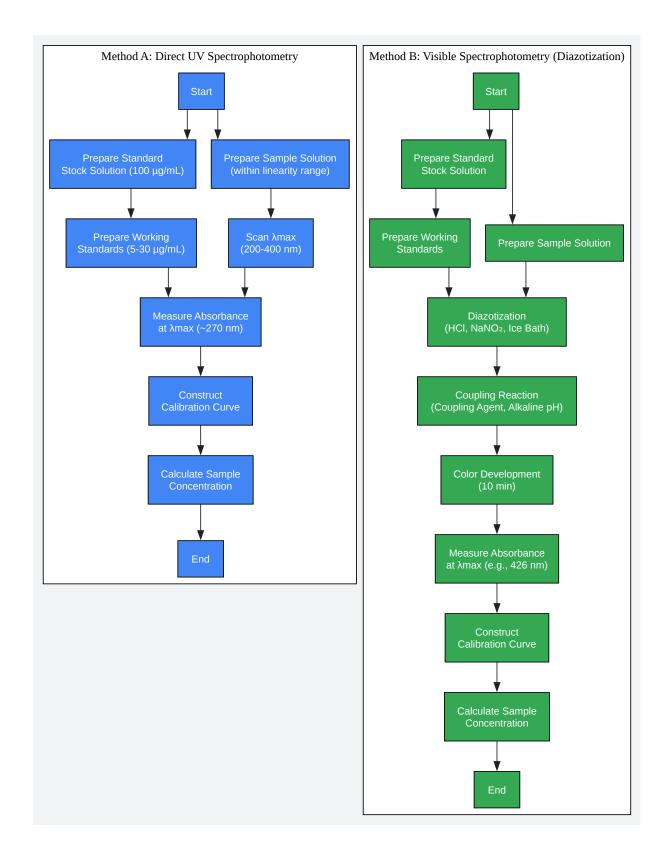
Table 3: Comparison of Different Spectrophotometric Methods



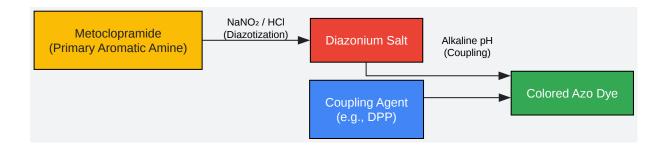
Method Type	Reagents	λтах	Linearity Range (µg/mL)	Key Advantages
Direct UV	0.1 M HCl	270 nm	5 - 30	Simple, rapid, no derivatization needed
Diazotization & Coupling	NaNO2, HCI, DPP, Alkaline buffer	426 nm	1.35 - 40.37	High sensitivity and specificity
Schiff's Base Formation	4- hydroxybenzalde hyde	386 nm	1.01 - 5.05	Good sensitivity
Ion-Pair Complexation	Eosin Y, Mcilvaine's buffer	543 nm	1.01 - 10.09	High molar absorptivity

## **Visualization of Experimental Workflows**









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